N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide
Overview
Description
N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonylhydrazines and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been shown to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties, which are important for the treatment of various diseases. N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been suggested to improve cognitive function and memory by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been reported to yield high purity. Additionally, N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been shown to possess a range of biochemical and physiological effects, which make it an interesting compound to study. However, there are also limitations to the use of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide in lab experiments. One limitation is that the mechanism of action of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases and cancer. Additionally, the mechanism of action of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide should be further explored to better understand its effects. Future studies should also focus on the in vivo effects of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide to determine its potential as a therapeutic agent. Finally, the synthesis method of N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide should be optimized to improve its yield and purity.
Scientific Research Applications
N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also reported its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This inhibition has been suggested to improve cognitive function and memory.
properties
IUPAC Name |
1-[(2,5-dichlorophenyl)sulfonylamino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2S2/c1-2-5-13-10(18)14-15-19(16,17)9-6-7(11)3-4-8(9)12/h2-4,6,15H,1,5H2,(H2,13,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEAEVNLMXCCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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